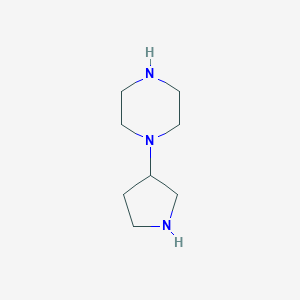

1-(Pyrrolidin-3-yl)piperazine

Description

The exact mass of the compound 1-(Pyrrolidin-3-yl)piperazine is 155.142247555 g/mol and the complexity rating of the compound is 121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyrrolidin-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrrolidin-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVCMXLIEXLLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655210 | |

| Record name | 1-(Pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939793-68-7 | |

| Record name | 1-(Pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Pyrrolidin-3-yl)piperazine: Synthesis Pathway and Mechanism

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold at a Glance

1-(Pyrrolidin-3-yl)piperazine (CAS: 103057-44-9 for the dihydrochloride) is a privileged bicyclic diamine scaffold. It serves as a critical pharmacophore in the design of GPCR ligands (particularly histamine H3 and serotonin 5-HT receptors) and kinase inhibitors. Its structural value lies in its ability to present two basic nitrogen centers at a defined distance and vector, allowing for precise bidentate interactions within a binding pocket.

This guide details two primary synthetic pathways:

-

Reductive Amination: The robust, scalable route for generating the racemic core.

-

Nucleophilic Substitution (

): The stereocontrolled route for accessing specific enantiomers (R or S) from chiral pool precursors.

Retrosynthetic Analysis

To access the target efficiently, we must manage the nucleophilicity of the two secondary amines. Direct coupling of unprotected pyrrolidine and piperazine is not feasible due to polymerization risks. The strategy relies on orthogonal protection (Boc/Cbz) and latent functionality (ketone vs. leaving group).

Figure 1: Retrosynthetic disconnection showing the two primary logic paths.

Route A: Reductive Amination (Standard Racemic Pathway)

This is the preferred route for early-stage library generation where chirality is not yet a limiting factor. It utilizes N-Boc-3-pyrrolidinone and a mono-protected piperazine.

Mechanistic Insight

The reaction proceeds via a direct reductive amination .

-

Iminium Formation: The secondary amine of piperazine attacks the ketone carbonyl. Acid catalysis (often acetic acid) promotes water elimination to form the iminium ion.

-

Reduction: The iminium species is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is crucial here because it is mild enough to reduce the iminium ion rapidly but reacts negligibly with the parent ketone, preventing the formation of the pyrrolidinol side product.

Figure 2: Stepwise mechanism of the reductive amination using STAB.

Experimental Protocol

Objective: Synthesis of tert-butyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)pyrrolidine-1-carboxylate.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 equiv)

-

N-Cbz-piperazine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Preparation: In a dry flask under nitrogen, dissolve N-Boc-3-pyrrolidinone (10 mmol) and N-Cbz-piperazine (11 mmol) in anhydrous DCE (50 mL).

-

Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to facilitate iminium formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is typically purified via flash column chromatography (0-10% MeOH in DCM) to yield the orthogonally protected diamine.

Route B: Nucleophilic Substitution (Stereoselective Pathway)

When a specific enantiomer (e.g., (S)-1-(pyrrolidin-3-yl)piperazine) is required, the

Mechanistic Insight

Starting from chiral (R)-N-Boc-3-hydroxypyrrolidine , the hydroxyl group is converted to a leaving group (Mesylate or Tosylate). The subsequent attack by piperazine inverts the stereocenter, yielding the (S)-product .

Experimental Protocol

Objective: Synthesis of (S)-tert-butyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrrolidine-1-carboxylate (using N-Boc-piperazine to prevent polymerization).

Reagents:

-

(R)-N-Boc-3-pyrrolidinol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

N-Boc-piperazine (2.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN) or DMF

Procedure:

-

Mesylation: Dissolve (R)-N-Boc-3-pyrrolidinol in DCM at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 1 hour. Work up (wash with water/brine) to isolate the crude mesylate. Do not purify on silica (instability).

-

Displacement: Dissolve the crude mesylate in ACN. Add N-Boc-piperazine and K₂CO₃.

-

Heating: Heat the mixture to reflux (80°C) for 12–24 hours. The secondary amine of piperazine displaces the mesylate.

-

Workup: Cool, filter off solids, and concentrate. Partition between EtOAc and water.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the chiral product.

Comparative Data Analysis

| Feature | Route A: Reductive Amination | Route B: |

| Stereochemistry | Racemic (unless using chiral catalyst) | Enantiopure (Inversion) |

| Key Reagent | NaBH(OAc)₃ (STAB) | Mesyl Chloride / Heat |

| Yield | High (70–85%) | Moderate to High (60–80%) |

| Atom Economy | Good (Water is byproduct) | Lower (Sulfonate waste) |

| Scalability | Excellent (No high heat) | Good (Requires heating) |

| Primary Use | Library scaffolds, HTS | Lead optimization, Clinical candidates |

Deprotection Strategies

The final step depends on the protecting groups used.[1]

-

Boc Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:4) at room temperature for 1–2 hours.

-

Product: Dihydrochloride or Trifluoroacetate salt.

-

-

Cbz Removal: Hydrogenation (H₂, 1 atm) over Pd/C (10% wt) in Methanol.

-

Product: Free base (or mono-salt if acid present).

-

Self-Validation Check:

-

If using Route A: Ensure the ketone is fully consumed before quenching; residual ketone complicates purification.

-

If using Route B: Ensure the mesylate is dry before adding the amine; water competes as a nucleophile, reverting the material to the alcohol (with retention or racemization).

References

-

BenchChem. Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (2025).[1][2][3][4] Link

-

ChemicalBook. N-Boc-3-pyrrolidinone Synthesis and Properties. (2024).[5][2][6][7] Link

-

National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (2026).[8] Link

-

Sigma-Aldrich. Product Specification: N-Boc-3-pyrrolidinone.[9] (2024).[5][2][6][7] Link

-

Google Patents. Process for synthesizing piperazine-piperidine compounds (WO2007146072). (2007).[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jgtps.com [jgtps.com]

- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

The Emergence of 1-(Pyrrolidin-3-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit unique chemical scaffolds that offer a combination of synthetic accessibility, desirable physicochemical properties, and the ability to interact with a multitude of biological targets. Among these, the 1-(pyrrolidin-3-yl)piperazine core has emerged as a particularly valuable building block. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives incorporating this privileged scaffold. We will delve into the rationale behind its use in drug design, provide detailed experimental protocols for its synthesis and biological evaluation, and present a consolidated view of its diverse pharmacological landscape, from infectious diseases to metabolic and central nervous system disorders.

Introduction: The Strategic Value of the 1-(Pyrrolidin-3-yl)piperazine Core

The 1-(pyrrolidin-3-yl)piperazine moiety represents a fascinating convergence of two of the most ubiquitous saturated N-heterocycles in medicinal chemistry: pyrrolidine and piperazine. The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid, three-dimensional structure that can effectively present substituents in defined spatial orientations, crucial for precise interactions with biological targets.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a versatile linker and pharmacophoric element, often utilized to modulate solubility, basicity, and receptor interactions.[3][4]

The combination of these two rings into the 1-(pyrrolidin-3-yl)piperazine scaffold creates a unique molecular architecture with several advantageous features for drug design:

-

Three-Dimensional Diversity: The non-planar nature of both rings allows for the exploration of a wider chemical space compared to flat aromatic systems.

-

Tunable Physicochemical Properties: The presence of three nitrogen atoms provides multiple handles for modifying polarity, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles.

-

Synthetic Tractability: The core scaffold can be synthesized from readily available starting materials, and the distinct reactivity of the nitrogen atoms allows for selective functionalization.

This guide will explore the practical applications of this scaffold, highlighting its role in the development of potent and selective modulators of various biological targets.

Synthesis of the 1-(Pyrrolidin-3-yl)piperazine Core

A robust and scalable synthesis of the core scaffold is paramount for its widespread use in drug discovery programs. A plausible and efficient synthetic route involves a two-step process: reductive amination followed by deprotection.

Step 1: Reductive Amination of N-Boc-3-oxopyrrolidine with N-Boc-piperazine

This key step involves the formation of the C-N bond between the pyrrolidine and piperazine rings.

Protocol:

-

Reaction Setup: To a solution of N-Boc-3-oxopyrrolidine (1.0 eq) and N-Boc-piperazine (1.1 eq) in an appropriate solvent such as 1,2-dichloroethane or methanol, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[5]

-

Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-Boc-4-(1-Boc-pyrrolidin-3-yl)piperazine, can be purified by column chromatography on silica gel.

Step 2: Acid-Catalyzed Deprotection of the Boc Groups

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting groups to yield the free base of 1-(Pyrrolidin-3-yl)piperazine.

Protocol:

-

Reaction Setup: Dissolve the doubly Boc-protected intermediate (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl).[1][6]

-

Reaction Conditions: The reaction is typically stirred at room temperature for 1-4 hours. Completion of the deprotection can be monitored by TLC or LC-MS.

-

Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt can be triturated with diethyl ether to afford a solid, which can be collected by filtration. To obtain the free base, the salt is dissolved in water and basified with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 10, followed by extraction with an organic solvent. The combined organic extracts are dried and concentrated to yield 1-(Pyrrolidin-3-yl)piperazine.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-(Pyrrolidin-3-yl)piperazine.

Biological Activities and Therapeutic Applications

The 1-(pyrrolidin-3-yl)piperazine scaffold has been incorporated into a variety of molecules with diverse biological activities. The following sections will explore some of the key therapeutic areas where this scaffold has shown promise.

Antimalarial Activity

The global health threat posed by malaria, particularly with the rise of drug-resistant strains, necessitates the development of novel antimalarial agents. Derivatives of 1-(pyrrolidin-3-yl)piperazine have been investigated for their potential to inhibit the growth of Plasmodium falciparum.

Rationale: The combination of a piperazine and a pyrrolidine moiety in a single molecule allows for the exploration of structure-activity relationships that can lead to potent antiplasmodial activity. The scaffold can be functionalized with various aryl groups to optimize interactions with parasite-specific targets.

Key Findings: Studies have shown that certain aryl piperazine and pyrrolidine derivatives can inhibit the growth of chloroquine-resistant strains of P. falciparum. For instance, a derivative, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, demonstrated an IC₅₀ of 0.5 μM against the FCR-3 strain.[7][8] In silico docking studies suggest that these compounds may bind to the active site of the Plasmodium enzyme, plasmepsin II.[7]

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

-

Parasite Culture: Maintain a culture of chloroquine-resistant P. falciparum (e.g., FCR-3 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

-

Assay Setup: In a 96-well plate, add the parasitized erythrocytes and the different concentrations of the test compound. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plates for 72 hours under the same culture conditions.

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Serotonin (5-HT) and Adrenergic Receptor Modulation

The 1-(pyrrolidin-3-yl)piperazine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of central nervous system (CNS) disorders and cardiovascular diseases.

Rationale: The arylpiperazine moiety is a well-established pharmacophore for 5-HT and adrenergic receptors.[9][10] The addition of the pyrrolidine ring provides a means to introduce conformational constraints and additional points of interaction, potentially leading to improved affinity and selectivity.

Key Findings:

-

5-HT₁ₐ Receptor: Derivatives of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones have shown moderate to high affinity for 5-HT₁ₐ receptors.[11] Some of these compounds have demonstrated agonist properties at postsynaptic 5-HT₁ₐ receptors.[11]

-

α-Adrenergic Receptors: The same series of compounds also displayed high affinity for α₁-adrenergic receptors, with some exhibiting antagonist activity.[11] Another study on pyrrolidin-2-one derivatives connected to an arylpiperazine fragment identified potent α₁- and α₂-adrenoceptor antagonists with hypotensive activity in rats.[12]

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

-

Radioligand: Use a specific radioligand for the 5-HT₁ₐ receptor, such as [³H]8-OH-DPAT.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. To determine non-specific binding, add a high concentration of a known 5-HT₁ₐ ligand (e.g., serotonin) to a set of wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are an important class of oral antidiabetic drugs.

Rationale: The pyrrolidine moiety can mimic the proline residue of the natural substrates of DPP-IV, while the piperazine ring can be used to introduce substituents that interact with other pockets of the enzyme's active site, thereby enhancing potency and selectivity.[13]

Key Findings: A number of potent and selective DPP-IV inhibitors incorporating the 1-(pyrrolidin-3-yl)piperazine scaffold have been reported. For example, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine was identified as a potential DPP-IV inhibitor with moderate antihyperglycemic activity in animal models.[2]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

-

Enzyme and Substrate: Use recombinant human DPP-IV and a fluorogenic substrate such as Gly-Pro-AMC.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the DPP-IV enzyme, the test compound at various concentrations, and pre-incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the biological activity data for representative derivatives containing the 1-(pyrrolidin-3-yl)piperazine or a closely related scaffold.

| Compound Class | Target | Representative Compound/Data | Reference |

| Antimalarial | Plasmodium falciparum | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol (IC₅₀ = 0.5 μM vs. FCR-3 strain) | [7][8] |

| 5-HT₁ₐ Receptor Ligands | 5-HT₁ₐ Receptor | 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones (High affinity, some with agonist properties) | [11] |

| α-Adrenergic Receptor Ligands | α₁-Adrenergic Receptor | 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (pKi = 7.30) | [12] |

| DPP-IV Inhibitors | DPP-IV | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (Potent inhibitor with in vivo antihyperglycemic activity) | [2] |

Diagram of Target-Scaffold Relationships:

Caption: Biological targets of 1-(Pyrrolidin-3-yl)piperazine derivatives.

Conclusion and Future Perspectives

The 1-(pyrrolidin-3-yl)piperazine scaffold has demonstrated its value as a versatile building block in the design and synthesis of biologically active molecules. Its unique three-dimensional structure and tunable physicochemical properties have enabled the development of potent and selective ligands for a range of therapeutic targets. The successful application of this scaffold in diverse areas such as infectious diseases, CNS disorders, and metabolic diseases underscores its "privileged" status in medicinal chemistry.

Future research in this area will likely focus on:

-

Expansion of Chemical Diversity: The development of novel synthetic methodologies to further functionalize the scaffold will open up new avenues for exploring chemical space.

-

Structure-Based Drug Design: As more structural information about the interactions of these derivatives with their targets becomes available, rational, structure-based design will play a more significant role in optimizing their pharmacological profiles.

-

Pharmacokinetic Optimization: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold will be crucial for advancing lead compounds into clinical development.

References

-

Mendoza, J., et al. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. European Journal of Medicinal Chemistry, 46(6), 5465-5473. [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships | Request PDF. Retrieved from [Link]

-

Kulig, K., et al. (2015). α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one. Bioorganic & Medicinal Chemistry, 23(9), 2437-2445. [Link]

-

DADUN. (n.d.). [Escribir texto] Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relat. Retrieved from [Link]

-

López-Rodríguez, M. L., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry, 41(26), 5265-5275. [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Retrieved from [Link]

-

Sukalovic, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1145-1162. [Link]

-

ResearchGate. (2025). (PDF) ARYL PIPERAZINE AND PYRROLIDINE AS ANTIMALARIAL AGENTS SYNTHESIS AND INVESTIGATION OF STRUCTURE-ACTIVITY RELATIONSHIPS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicine®. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]

-

López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

-

Semantic Scholar. (n.d.). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Retrieved from [Link]

-

de Oliveira, D. B., & de Alencastro, R. B. (2008). A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds. Journal of the Brazilian Chemical Society, 19(2), 241-248. [Link]

-

Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 71(4), 631-643. [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Nchinda, A. T., et al. (2018). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 23(11), 2993. [Link]

-

Manetti, F., et al. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current Medicinal Chemistry, 9(14), 1375-1385. [Link]

-

ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (2014, January 15). [Link]

-

Al-Ghorbani, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity, e202501093. [Link]

-

RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Kawahara, T., et al. (2016). Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis. Anticancer Research, 36(4), 1563-1570. [Link]

-

NSR laboratories Pvt. Ltd. (n.d.). 1-Boc -Piperazine (CAS 57260-71-6). Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Retrieved from [Link]

-

MDPI. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

D'Atri, V., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Pharmaceutics, 13(10), 1599. [Link]

- Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines.

-

Bentham Science Publisher. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

Accelerating GPCR Ligand Discovery: The 1-(Pyrrolidin-3-yl)piperazine Scaffold

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 1-(pyrrolidin-3-yl)piperazine derivatives.

Technical Whitepaper | Medicinal Chemistry & Drug Design [1][2]

Executive Summary

The 1-(pyrrolidin-3-yl)piperazine moiety represents a "privileged scaffold" in modern drug discovery, particularly for targeting aminergic G Protein-Coupled Receptors (GPCRs) such as Histamine H3, Dopamine D2/D3, and Serotonin 5-HT receptors.[1][2] Unlike its piperidine congeners, this diamine scaffold introduces an additional protonatable nitrogen and a unique vector for solubility and metabolic stability.[3] This guide analyzes the synthetic accessibility, conformational dynamics, and structure-activity relationships (SAR) of this core, providing a roadmap for its application in multi-target directed ligand (MTDL) design.[3]

Chemical Architecture & Pharmacophore

The scaffold consists of a six-membered piperazine ring fused to the C3 position of a five-membered pyrrolidine ring.[1][2] This architecture offers three critical features for medicinal chemists:

-

Bifunctional Vectors: The secondary amines at the piperazine

and pyrrolidine -

Conformational Biasing: The pyrrolidine ring acts as a rigid spacer, orienting the piperazine moiety into specific trajectories that differ from flexible alkyl linkers.[3]

-

Basicity & Ionization: With two basic centers (typically pKa ~8.5–9.5), the scaffold is ideal for forming salt bridges with the conserved Aspartate residue (e.g., Asp3.[3]32) found in the transmembrane domain of aminergic GPCRs.[3]

Conformational Analysis

The pyrrolidine ring typically adopts an envelope conformation, while the piperazine ring exists in a chair conformation. The bond connecting the two rings (C3_pyrrolidine–N1_piperazine) allows for rotation, but the steric bulk of the rings restricts the conformational space, reducing the entropic penalty upon binding.

Synthetic Strategies

The construction of the 1-(pyrrolidin-3-yl)piperazine core relies heavily on reductive amination due to its reliability and stereochemical control.[1][2] Nucleophilic substitution (

Route A: Reductive Amination (Industry Standard)

This route couples a protected 3-pyrrolidinone with a mono-protected piperazine.[1][2][3]

-

Reagents: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness and selectivity for imines over ketones.[3]

-

Stereochemistry: Starting from chiral 3-pyrrolidinones (or resolving the product) allows access to enantiopure (3R) or (3S) derivatives.[3]

Route B: Nucleophilic Substitution

Displacement of a leaving group (mesylate/tosylate) on the pyrrolidine C3 by a piperazine nucleophile.[3] This often requires elevated temperatures and can lead to racemization if the leaving group is on a chiral center.[3]

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing orthogonally protected derivatives.

Caption: Orthogonal deprotection strategy allowing selective functionalization of either nitrogen terminus.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this scaffold is defined by the substituents on the two nitrogen atoms.

Table 1: SAR Logic for Aminergic GPCRs

| Position | Modification | Effect on Pharmacology |

| Piperazine | Aryl/Heteroaryl | Primary Affinity Driver. Targets the hydrophobic orthosteric pocket.[1][2] Electron-withdrawing groups (F, Cl, CF3) often enhance metabolic stability and potency (e.g., in H3 antagonists).[3] |

| Pyrrolidine | Alkyl/Cycloalkyl Amides | Selectivity Filter. Engages the secondary binding pocket or "vestibule."[3] Bulky groups (e.g., cyclobutyl, isopropyl) can improve selectivity for H3 over H1/H2.[3] |

| Pyrrolidine C3 | Stereochemistry (R/S) | Chiral Discrimination. One enantiomer typically binds with 10–100x higher affinity.[3] For H3 antagonists, the (3R) configuration is often preferred, though this is series-dependent.[3] |

Case Study: Histamine H3 and Sigma-1 Dual Targeting

Recent research has highlighted the utility of this scaffold in developing dual-acting ligands for pain and cognitive disorders.[1][2]

-

The Challenge: Selective H3 antagonists (like Pitolisant) use a piperidine linker.[3]

-

The Innovation: Replacing the piperidine with the 1-(pyrrolidin-3-yl)piperazine core alters the basicity and vector.[1][2]

-

Outcome: While direct replacement sometimes lowers H3 affinity due to steric clashes in the narrow H3 tunnel, it significantly enhances affinity for Sigma-1 receptors (

R) .[3] The additional nitrogen facilitates hydrogen bonding with the

Experimental Protocol

Protocol: Synthesis of tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate This protocol utilizes a reductive amination approach, validated for high yield and reproducibility.[1][2][4]

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) [1.0 equiv][1][2]

-

Sodium triacetoxyborohydride (STAB) [1.5 equiv][3]

-

Acetic acid [1.0 equiv][3]

Methodology:

-

Imine Formation: In a dry round-bottom flask under

, dissolve N-Boc-3-pyrrolidinone (1.85 g, 10 mmol) and 1-benzylpiperazine (1.94 g, 11 mmol) in anhydrous DCE (50 mL). Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 30 minutes to allow pre-complexation/imine formation. -

Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: ~346 [M+H]+).[1][2][3]

-

Quench: Quench the reaction by adding saturated aqueous

(50 mL). Stir vigorously for 20 minutes. -

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous

.[3] -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to yield the product as a viscous oil (Typical Yield: 85–92%).[3]

Self-Validation Check:

-

NMR: Verify the disappearance of the ketone carbonyl signal (~210 ppm in

) and the appearance of the methine proton at C3 (~2.8–3.2 ppm in -

Purity: Ensure removal of excess benzylpiperazine, which can interfere with subsequent biological assays.

References

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2022).[2][3] Link[3]

-

Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Scilit. (2013). Link[3]

-

Discovery of Histamine H3 Antagonists for the Treatment of Cognitive Disorders. Journal of Pharmacology and Experimental Therapeutics. (2011).[3] Link

-

Crystal structure of human histamine receptor H3R in complex with antagonist PF-03654746. Nature Communications/RCSB PDB. (2022).[2][3] Link[3]

-

Diketopiperazine/piperidine alkaloid as a potential broad-spectrum coronaviral entry inhibitor. Biomedicine & Pharmacotherapy. (2025).[1][2][3] Link

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyrrolidin-3-yl)piperazine Interactions

Abstract

The 1-(Pyrrolidin-3-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds targeting a wide array of proteins.[1][2] Its unique combination of a rigid pyrrolidine ring and a conformationally flexible piperazine moiety allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs), kinases, and ion channels.[3][4][5] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of these interactions, designed for researchers, computational chemists, and drug development professionals. We move beyond simple procedural lists to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating workflow. The guide details a complete pipeline from initial target identification and system preparation to advanced molecular dynamics simulations and binding free energy calculations, furnishing the user with the expertise to confidently predict, analyze, and optimize the molecular behavior of this critical scaffold.

Foundational Principles: The Scaffold and Its Targets

The power of the 1-(Pyrrolidin-3-yl)piperazine scaffold lies in its structural and physicochemical duality. The pyrrolidine component offers a stereogenic center and a rigid, five-membered ring that helps to minimize the entropic penalty upon binding.[6] Conversely, the piperazine ring provides two key nitrogen atoms that can be functionalized to modulate properties like solubility, basicity, and target engagement, while also serving as potent hydrogen bond acceptors or donors.[7][8]

Identifying the biological targets for a novel derivative is the first critical step. This process typically involves:

-

Literature and Patent Mining: Searching for structurally similar compounds to identify known biological targets.

-

Pharmacophore-Based Screening: Developing a 3D pharmacophore model based on the scaffold's key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) to screen against databases of protein structures.[9][10][11]

-

Target Prediction Servers: Utilizing computational tools that predict protein targets based on ligand topology and chemical similarity.

Given the prevalence of this scaffold in neurology and oncology, GPCRs and kinases are highly probable target classes.[3][12][13] This guide will proceed with the assumption that a putative protein target, for instance, a dopamine or serotonin receptor (GPCRs), has been identified.

The In Silico Workflow: A Comprehensive Overview

A robust computational analysis follows a multi-stage process, where each step builds upon the last to refine the understanding of the protein-ligand interaction. This workflow ensures that the final predictions of binding affinity and mode are as accurate and reliable as possible.

Caption: High-level workflow for in silico modeling of protein-ligand interactions.

Experimental Protocols: From Static Docking to Dynamic Simulation

This section provides detailed, step-by-step protocols for the core components of the in silico workflow. These methodologies are based on widely used and validated software packages in the computational chemistry field.

Protocol 1: Ligand and Receptor Preparation

Causality: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out. Proper preparation, including the assignment of correct protonation states and charges, is non-negotiable for simulating realistic electrostatic and bonding interactions.

A. Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 1-(Pyrrolidin-3-yl)piperazine derivative using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

Use a program like Open Babel to convert the 2D structure to a 3D conformation.

-

-

Energy Minimization & Charge Assignment:

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

Expert Insight: For novel scaffolds, it is crucial to generate partial atomic charges. The AM1-BCC charge model is a reliable standard. For more accuracy, quantum mechanical calculations (e.g., using Gaussian or ORCA) followed by a RESP fitting procedure are recommended.

-

Save the final structure in a .mol2 or .sdf format that retains charge and bond order information.[14]

-

-

Generate Tautomers/Protonation States:

-

The piperazine nitrogens have pKa values that may be close to physiological pH. It is essential to consider different protonation states (singly or doubly protonated).

-

Use tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE to generate plausible states at a target pH (e.g., 7.4). Docking all relevant states is recommended to avoid bias.

-

B. Receptor Preparation

-

Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[15] Choose a high-resolution structure (<2.5 Å) with a bound ligand similar to your scaffold, if possible.

-

Clean PDB File:

-

Remove all non-essential components: water molecules, co-factors, and the original co-crystallized ligand.[3][16]

-

Expert Insight: Carefully inspect the binding site for structurally important water molecules that may mediate protein-ligand interactions. Deciding whether to keep or remove these is a critical judgment call, often explored by running simulations with and without them.

-

-

Add Hydrogens and Assign Protonation States:

-

Use software like UCSF Chimera's Dock Prep tool or the pdb2gmx module in GROMACS.[15][17]

-

This step adds hydrogen atoms (which are absent in most X-ray crystal structures) and predicts the protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) at a specified pH. Incorrectly assigned states can completely abolish key salt bridges or hydrogen bonds.

-

-

Define the Binding Site:

-

If a co-crystallized ligand was present, the binding site is easily defined as a cube centered on that ligand's geometric center.

-

If no ligand is present (an apo structure), use binding site prediction algorithms (e.g., SiteMap, CASTp).

-

The defined site should be large enough to accommodate the ligand with some rotational and translational freedom.

-

Protocol 2: Molecular Docking

Causality: Docking provides a computationally inexpensive method to generate plausible binding hypotheses.[7][18] It samples a vast number of ligand conformations and orientations within the binding site, using a scoring function to rank them. This step is crucial for filtering initial ideas and prioritizing which protein-ligand complex to advance to more rigorous (and expensive) simulations.

-

Prepare Files for Docking:

-

Convert the prepared receptor and ligand files into the .pdbqt format required by AutoDock Vina, which includes atomic charges and atom type information.[15]

-

-

Define the Search Space (Grid Box):

-

Using AutoDock Tools or UCSF Chimera, define the coordinates and dimensions of the grid box that encompasses the binding site defined in the previous section.[15]

-

-

Configure and Run Docking:

-

Create a configuration file specifying the paths to the receptor and ligand, the grid box coordinates, and the exhaustiveness parameter.

-

Expert Insight: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is a reasonable default, but for flexible ligands or complex binding sites, increasing this to 16 or 32 can improve the reliability of the result at the cost of longer run times.

-

Execute the docking run via the command line: vina --config config.txt --log results.log

-

-

Analyze Results:

-

The primary output is a set of binding poses (typically 9-20) ranked by their docking score (an estimate of binding affinity in kcal/mol).

-

Visualize the top-ranked poses in a molecular viewer. The best pose is not always the one with the lowest energy score. Look for poses that:

-

Form chemically sensible interactions (e.g., hydrogen bonds with polar residues, salt bridges with charged residues).

-

Exhibit good shape complementarity with the binding pocket.

-

Satisfy key pharmacophoric features known for that target class.

-

-

Protocol 3: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. However, proteins and ligands are dynamic entities. MD simulation introduces temperature, pressure, and solvent to model the system's behavior over time, providing a more realistic view of the interaction.[12][19] It is essential for validating the stability of a docked pose and for generating a conformational ensemble for more accurate binding free energy calculations.[20]

This protocol uses GROMACS, a widely-used MD engine.[21][22][23]

-

System Preparation:

-

Topology Generation: Use the pdb2gmx command in GROMACS to generate a protein topology using a force field (e.g., CHARMM36m, AMBER14SB). For the ligand, a separate topology file must be generated using a tool like the CGenFF server or Antechamber.[23] These two topologies are then merged.

-

Define Simulation Box: Create a simulation box (e.g., cubic) around the protein-ligand complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge to prevent self-interaction under periodic boundary conditions.[17]

-

Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).[17]

-

-

Energy Minimization: Perform a steep-descent energy minimization to remove any steric clashes introduced during the system setup.

-

Equilibration (NVT and NPT Ensembles):

-

NVT (Canonical) Ensemble: Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solutes while maintaining a constant Number of particles, Volume, and Temperature.

-

NPT (Isothermal-Isobaric) Ensemble: Run a subsequent simulation (e.g., 1-5 ns), again with position restraints, to equilibrate the system's pressure to 1 bar while maintaining a constant Number of particles, Pressure, and Temperature.

-

-

Production MD:

-

Remove the position restraints and run the production simulation for a duration sufficient to observe the system's stable behavior.

-

Expert Insight: The required simulation time is system-dependent. For a stable ligand in a well-defined pocket, 100-200 ns may be sufficient. For systems with significant conformational changes, longer simulations (microseconds) might be necessary.[12]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Analyze the trajectory to quantify interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and specific residues over time.

-

Caption: The sequential stages of an MD simulation from system setup to production.

Protocol 4: Binding Free Energy Calculation

Causality: While docking scores provide a rough ranking, end-point methods like MM/PBSA and MM/GBSA offer a more theoretically sound estimation of binding free energy (ΔG).[24][25] These methods calculate the energy difference between the bound (complex) and unbound (receptor, ligand) states by combining molecular mechanics energies with continuum solvation models.[26][27]

-

Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of uncorrelated snapshots (e.g., 100-500 frames).

-

Run MM/PBSA or MM/GBSA Calculation:

-

Use a script like gmx_MMPBSA to perform the calculation on the extracted snapshots.

-

The calculation solves the following master equation for each component (complex, receptor, ligand) and then computes the difference:

-

ΔG_bind = < G_complex > - < G_receptor > - < G_ligand >

-

Where G = E_MM + G_solv - TΔS

-

E_MM includes internal, van der Waals, and electrostatic energies.

-

G_solv is the solvation free energy (polar + non-polar).

-

TΔS is the conformational entropy term (often ignored due to high computational cost and potential for large errors, though this is a known limitation).[24]

-

-

-

Analyze Results:

-

The primary output is the estimated ΔG_bind and its standard error.

-

Per-Residue Energy Decomposition: A key advantage of this method is the ability to decompose the total binding energy into contributions from individual amino acid residues. This is invaluable for identifying "hot-spot" residues that are critical for binding and provides direct, actionable insights for ligand optimization.[25]

-

Data Presentation and Interpretation

Quantitative results from the in silico pipeline should be summarized in clear, comparative tables. This allows for at-a-glance assessment of different derivatives or binding modes.

Table 1: Comparative Docking and Binding Free Energy Results

| Compound ID | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/GBSA) (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

| Lead-01 | -9.8 | -52.7 ± 2.5 | ASP112, SER193 | PHE345, TRP341, ILE184 |

| Analog-02 | -8.5 | -41.3 ± 3.1 | ASP112 | PHE345, TRP341 |

| Analog-03 | -10.2 | -45.8 ± 4.0 | ASP112, SER193, TYR371 | PHE345, TRP341, ILE184, VAL116 |

Interpretation: From Table 1, we can derive several hypotheses. Lead-01 shows a strong docking score and a favorable binding free energy. Analog-02 , which lacks an interaction with SER193, shows a significantly weaker ΔG_bind, suggesting this hydrogen bond is critical for affinity. Analog-03 has the best docking score, but its calculated ΔG_bind is worse than Lead-01, and the higher standard error suggests greater conformational instability in the binding pocket. This highlights why MD-based free energy calculations provide a more robust assessment than static docking scores alone. The per-residue decomposition would further clarify which interactions contribute most favorably to the binding of Lead-01.

Conclusion

References

- Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. PMC.

- The MM/PBSA and MM/GBSA methods to estim

- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.

- How Do Molecular Dynamics Data Complement Static Structural D

- In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)

- Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC.

- In silico approach to find potential inhibitors of p-glycoprotein

- Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS.

- MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies.

- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applic

- Assessing the performance of MM/PBSA and MM/GBSA methods. 7.

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig

- In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed.

- Molecular simulations of G protein-coupled receptors. Diva Portal.

- In-silico Studies of Phenyl Piperazine Deriv

- BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). Bio.Tools.

- In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals. Benchchem.

- In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Protein-Ligand Complex. MD Tutorials.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Aryl piperazine and pyrrolidine as antimalarial agents.

- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.

- Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach.. Aragen Life Sciences.

- Molecular dynamics Tutorial. Unknown Source.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Building and running a molecular dynamics (MD)

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop

- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- 7.5: Molecular Docking Experiments. Chemistry LibreTexts.

-

Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][12][19][24]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed.

- In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase Receptor. MDPI.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed.

- Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one. PMC.

- 3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic. Unknown Source.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Frontiers.

- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

- Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. PMC.

- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. kfc.upol.cz [kfc.upol.cz]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 21. bio.tools [bio.tools]

- 22. Protein-Ligand Complex [mdtutorials.com]

- 23. youtube.com [youtube.com]

- 24. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. peng-lab.org [peng-lab.org]

The 1-(Pyrrolidin-3-yl)piperazine Scaffold in Neuropharmacology: Mechanistic Insights into MAGL Inhibition and Neurokinin Antagonism

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, identifying small-molecule scaffolds that balance lipophilic efficiency, blood-brain barrier (BBB) penetrance, and target specificity is a formidable challenge. The 1-(pyrrolidin-3-yl)piperazine moiety has emerged as a highly privileged, versatile pharmacophore. Its unique conformational flexibility and basicity allow it to be precisely tuned to target distinct neuronal pathways.

This technical whitepaper explores the dual utility of this scaffold in modern neuropharmacology, focusing on its role as a core structural motif in Monoacylglycerol Lipase (MAGL) inhibitors for neuroprotection, and Neurokinin-1 (NK1) receptor antagonists for affective disorders.

Structural Rationale & Pharmacophore Properties

The 1-(pyrrolidin-3-yl)piperazine core consists of a five-membered pyrrolidine ring linked to a six-membered piperazine ring. This architecture provides several critical advantages for neuronal targeting:

-

Vectorial Functionalization: The secondary amines on both rings serve as orthogonal attachment points. This allows medicinal chemists to append lipophilic groups (e.g., benzyl or biaryl systems) to drive target affinity while maintaining a low molecular weight.

-

pKa and BBB Penetration: The basic nitrogen atoms can be modulated via carbamate or urea formation to achieve an optimal pKa (~7.5–8.5), ensuring a high proportion of the un-ionized species at physiological pH, which is critical for passive diffusion across the BBB.

Mechanism of Action I: Monoacylglycerol Lipase (MAGL) Inhibition

The Endocannabinoid System (ECS) in Neuronal Cells

Monoacylglycerol lipase (MAGL) is a membrane-associated serine hydrolase responsible for the degradation of ~85% of brain 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for cannabinoid receptors (CB1/CB2) [2].

Mechanistic Pathway

Derivatives such as piperazinyl pyrrolidin-2-ones utilize the 1-(pyrrolidin-3-yl)piperazine core to position a reactive carbonyl or carbamate group directly into the MAGL active site [1].

-

Catalytic Triad Interaction: The scaffold docks into the hydrophobic pocket of MAGL, positioning its electrophilic warhead to interact with the Ser122-Asp239-His269 catalytic triad.

-

Enzyme Inhibition: Depending on the functional group, the compound acts as either a reversible or irreversible covalent inhibitor of Ser122.

-

Downstream Causality: Inhibition of MAGL prevents the hydrolysis of 2-AG into arachidonic acid (AA). The localized accumulation of 2-AG at the presynaptic terminal activates CB1 receptors, which subsequently inhibits voltage-gated calcium channels, suppressing the excessive release of excitatory neurotransmitters (e.g., glutamate). Concurrently, the reduction in AA depletes the precursor pool for pro-inflammatory prostaglandins, yielding a potent neuroprotective and anti-inflammatory phenotype [2].

MAGL inhibition by the scaffold elevates 2-AG, activating CB1/CB2 for neuroprotection.

Mechanism of Action II: Neurokinin-1 (NK1) Receptor Antagonism

The Tachykinin System

The NK1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) highly expressed in the amygdala and hippocampus. Its endogenous ligand, Substance P, is heavily implicated in pain transmission, emesis, and affective disorders (depression/anxiety).

Mechanistic Pathway

Substituted 1-piperidin-4-yl-4-pyrrolidin-3-yl-piperazine derivatives act as potent, competitive antagonists at the NK1 receptor [4].

-

Receptor Anchoring: The piperazine ring acts as a rigid spacer, allowing appended aromatic rings to deeply penetrate the transmembrane bundle (TM3, TM5, and TM6) of the NK1 receptor.

-

Signal Blockade: By sterically occluding the Substance P binding site, the scaffold prevents the Gq-mediated activation of Phospholipase C (PLC).

-

Downstream Causality: The blockade of PLC prevents the cleavage of PIP2 into IP3 and DAG. This halts the mobilization of intracellular calcium (

), effectively dampening neuronal hyperexcitability and preventing the transcription of downstream inflammatory genes.

Experimental Protocols & Self-Validating Methodologies

To rigorously validate the mechanism of action for derivatives of this scaffold, researchers must employ functional, self-validating assays. Relying solely on standard biochemical assays often yields false positives due to compound aggregation or off-target reactivity.

Protocol A: Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement

Causality: Standard substrate-based fluorescence assays cannot prove that an inhibitor binds the native enzyme in a live cellular environment. ABPP utilizes a fluorophosphonate (FP)-rhodamine probe that selectively binds only catalytically active serine hydrolases, allowing for direct visualization of target occupancy in native neuronal proteomes [3].

Step-by-Step Methodology:

-

Proteome Preparation: Lyse cultured mouse cortical neurons in PBS using sonication. Centrifuge at 100,000 x g to isolate the membrane fraction (where MAGL resides). Adjust protein concentration to 1 mg/mL.

-

Compound Incubation: Treat the proteome with the 1-(pyrrolidin-3-yl)piperazine derivative (dose-response: 1 nM to 10 µM) for 30 minutes at 37°C.

-

Probe Labeling: Add 1 µM FP-rhodamine probe and incubate for an additional 30 minutes in the dark. (Note: The probe will label all active serine hydrolases not blocked by the inhibitor).

-

Reaction Quenching: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes.

-

Separation & Imaging: Resolve proteins on a 10% SDS-PAGE gel. Visualize in-gel fluorescence using a flatbed fluorescence scanner (e.g., Typhoon, 532 nm excitation).

-

Self-Validation Control: Include a heat-denatured proteome sample. If the probe binds in this sample, it indicates non-specific binding, invalidating the assay. A successful assay will show a dose-dependent decrease in the MAGL-specific fluorescent band (~33 kDa).

Activity-Based Protein Profiling (ABPP) workflow validating MAGL target engagement.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR) for NK1 Antagonism

Causality: Because NK1 is a Gq-coupled receptor, true antagonism must be measured by the functional blockade of intracellular calcium flux, rather than simple radioligand displacement.

Step-by-Step Methodology:

-

Cell Culture: Plate CHO cells stably expressing the human NK1 receptor at 20,000 cells/well in a 384-well black-walled plate. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

-

Antagonist Addition: Add the 1-(pyrrolidin-3-yl)piperazine derivative and incubate for 15 minutes.

-

Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an

concentration of Substance P and immediately record fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 3 minutes. -

Self-Validation Control: Post-assay, inject 10 µM ATP (which activates endogenous purinergic Gq-coupled receptors). Cells must exhibit a calcium spike. If they do not, the test compound was cytotoxic or a non-specific calcium channel blocker, invalidating the NK1 antagonism claim.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 1-(pyrrolidin-3-yl)piperazine scaffold is best demonstrated by how minor functional group modifications drastically shift the primary target.

| Compound Class / Modification | Primary Target | IC50 (nM) | BBB Penetration (LogBB) | Key Structural Vector |

| Piperazinyl Pyrrolidin-2-ones | MAGL | 10 - 45 | High (>0.3) | Carbonyl vector interacts directly with Ser122 [1]. |

| Biaryl-methyl piperazines | MAGL | ~38 | High (>0.5) | Benzhydryl group fills the hydrophobic acyl-chain pocket [2]. |

| 1-piperidin-4-yl substitutions | NK1 | 5 - 20 | High (>0.4) | Piperazine acts as a rigid anchor to TM3/TM5 [4]. |

Conclusion

The 1-(pyrrolidin-3-yl)piperazine scaffold is a masterclass in pharmacophore efficiency. By providing a rigid, basic, and highly tunable core, it allows researchers to systematically target entirely different neuronal mechanisms—from the enzymatic blockade of MAGL in the endocannabinoid system to the GPCR antagonism of NK1 in the tachykinin system. Future drug development leveraging this scaffold will likely focus on fine-tuning its allosteric properties and expanding its utility into targeted protein degradation (PROTACs) within the CNS.

References

-

Title: Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI International Journal of Molecular Sciences URL: [Link]

-

Title: Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling Source: Frontiers in Pharmacology URL: [Link]

- Source: WIPO (World Intellectual Property Organization)

Pharmacological profile of 1-(Pyrrolidin-3-yl)piperazine

An In-Depth Technical Guide to the Pharmacological Profile of the 1-(Pyrrolidin-3-yl)piperazine Scaffold

Executive Summary

The 1-(pyrrolidin-3-yl)piperazine moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its unique three-dimensional structure, conferred by the sp³-rich pyrrolidine ring, combined with the adaptable pharmacophoric features of the piperazine ring, allows for fine-tuning of interactions with numerous biological targets.[1][2] This guide provides a comprehensive analysis of the synthesis, pharmacodynamic properties, structure-activity relationships (SAR), and therapeutic potential of derivatives incorporating this core structure. We consolidate data from in vitro and in vivo studies to illuminate the scaffold's utility in targeting key receptor families, including dopamine, serotonin, adrenergic, and sigma receptors, making it a cornerstone for the development of novel therapeutics for central nervous system (CNS) disorders, metabolic diseases, and beyond.[3][4][5]

Introduction: A Scaffold of Versatility and 3D-Richness

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, prioritizing low-molecular-weight compounds with high ligand efficiency as starting points for optimization.[6] Within this paradigm, scaffolds that provide three-dimensional (3D) diversity are highly sought after, as they allow for more comprehensive exploration of the often complex and non-planar topographies of protein binding sites.[2][7] The 1-(pyrrolidin-3-yl)piperazine scaffold is an exemplary fragment that embodies these principles.

The pyrrolidine ring, a saturated five-membered heterocycle, introduces stereogenicity and a non-planar "puckered" conformation, a phenomenon known as pseudorotation.[1][2] This inherent 3D character is critical for establishing specific vector orientations for substituent groups, enabling precise engagement with target proteins.[7] The piperazine moiety, a six-membered ring with two nitrogen atoms, is a common pharmacophore in numerous approved drugs, valued for its ability to modulate physicochemical properties like solubility and its capacity to engage in crucial hydrogen bonding and ionic interactions through its protonatable nitrogens.[8][9]

The fusion of these two heterocycles creates a modular platform. The secondary amine of the pyrrolidine ring and the distal nitrogen of the piperazine ring serve as key derivatization points, allowing medicinal chemists to systematically probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic profiles. This guide synthesizes the current understanding of this scaffold, providing researchers with a foundational resource for its application in drug discovery programs.

Synthesis and Derivatization Strategies

The construction of the 1-(pyrrolidin-3-yl)piperazine core and its subsequent functionalization are critical for exploring its chemical space. Synthetic routes are designed for efficiency, scalability, and the ability to introduce diverse substituents.

Core Scaffold Synthesis

A common and robust method for synthesizing the core scaffold involves the nucleophilic substitution of a protected 3-halopyrrolidine with piperazine. Protecting group strategies are essential to ensure regioselectivity, preventing undesired side reactions at the pyrrolidine nitrogen or bis-alkylation of the piperazine.

A representative protocol is as follows:

-

Protection: The pyrrolidine nitrogen is first protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, which is stable under the subsequent reaction conditions but can be removed orthogonally.

-

Activation: The 3-hydroxy group of the protected pyrrolidine is converted into a better leaving group, typically a tosylate or mesylate, or directly replaced with a halogen (e.g., bromine, chlorine).

-

Nucleophilic Substitution: The activated pyrrolidine is reacted with a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) to form the C-N bond, yielding the protected 1-(pyrrolidin-3-yl)piperazine intermediate.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups) to yield the final 1-(pyrrolidin-3-yl)piperazine core.

Diagram 1: General Synthetic Workflow

This diagram illustrates a common synthetic pathway for creating derivatives of the 1-(Pyrrolidin-3-yl)piperazine scaffold, highlighting the key steps of protection, substitution, and sequential derivatization.

Derivatization Pathways

The true utility of the scaffold lies in its functionalization at the two available nitrogen atoms.

-

Piperazine N4-Substitution: This position is commonly modified via N-arylation (e.g., Buchwald-Hartwig coupling), N-alkylation, or acylation.[10] The choice of substituent here is a primary determinant of the derivative's pharmacological target. For instance, attaching aryl groups often imparts affinity for G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[11]

-

Pyrrolidine N1-Substitution: The pyrrolidine nitrogen is typically functionalized after the piperazine nitrogen has been modified. Reductive amination and acylation are common methods. Substituents at this position can modulate selectivity, potency, and physicochemical properties.[1]

Pharmacodynamics: A Multi-Target Scaffold

Derivatives of 1-(pyrrolidin-3-yl)piperazine have demonstrated activity across a wide array of biological targets, particularly within the central nervous system. The scaffold's ability to present pharmacophoric elements in precise spatial arrangements allows it to engage with distinct receptor families.

Dopamine Receptor Activity

The N-arylpiperazine motif is a well-established pharmacophore for dopamine receptors, particularly the D2 and D3 subtypes. By incorporating the 1-(pyrrolidin-3-yl)piperazine core into structures with moieties like 4-(thiophen-3-yl)benzamide, researchers have developed potent and selective D3 receptor ligands.[11] These compounds are of interest for treating conditions such as substance abuse and schizophrenia.

| Compound Class | Target | Ki (nM) | Selectivity (D3 vs. D2) | Reference |

| 4-Thiophen-3-yl-benzamide N-phenylpiperazines | Human D3 | 1.4 - 43 | 67 - 1831-fold | [11] |

| 4-Thiazolyl-4-yl-benzamide N-piperazine analogs | Human D3 | 2.5 - 31 | 73 - 1390-fold | [11] |

| LS-3-134 | Human D3 | 0.17 | >150-fold | [11] |

| (Table 1: Representative binding affinities of derivative classes at dopamine receptors) |

Serotonin Receptor Activity